Allylsuccinic anhydride is a chemical compound with the molecular formula C₇H₈O₃. It is characterized by a cyclic anhydride structure derived from succinic acid, featuring an allyl group that enhances its reactivity. This compound is typically produced through the reaction of propene with maleic anhydride, resulting in a versatile intermediate used in various chemical applications. Allylsuccinic anhydride is recognized for its ability to participate in multiple
Allylsuccinic anhydride does not possess a well-defined biological mechanism of action. Its significance lies in its use as a chemical reagent for organic synthesis.
Allylsuccinic anhydride is likely to be irritating to the skin, eyes, and respiratory system due to its reactive nature []. Specific data on its toxicity is not readily available. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
Allylsuccinic anhydride undergoes several notable reactions:
The synthesis of allylsuccinic anhydride primarily involves the following methods:
Allylsuccinic anhydride has diverse applications across various industries:
Interaction studies involving allylsuccinic anhydride focus on its reactivity with various nucleophiles. For instance:
Allylsuccinic anhydride shares similarities with several compounds but possesses unique characteristics that differentiate it:
| Compound | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Succinic Anhydride | Cyclic Anhydride | Less reactive than allylsuccinic anhydride | Lacks alkene functionality |
| Maleic Anhydride | Cyclic Anhydride | Used in similar reactions but less versatile | Does not contain allyl group |
| Acrylic Acid | Unsaturated Acid | Reactive but primarily used for different polymer systems | Different reactivity profile |
| Dodecenyl Succinic Anhydride | Long-chain Anhydride | Similar reactivity but has longer carbon chain | Higher hydrophobicity |
Allylsuccinic anhydride's unique combination of functionalities allows it to engage in reactions that are not possible with other similar compounds, particularly due to its allyl group which enhances its reactivity compared to traditional succinic anhydrides.
Allylsuccinic anhydride possesses the molecular formula C₇H₈O₃ with a molecular weight of 140.14 grams per mole [1] [2] [3] [4] [5]. The compound is registered under Chemical Abstracts Service (CAS) number 7539-12-0 and maintains the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3-prop-2-enyloxolane-2,5-dione [1] [3]. The compound's Simplified Molecular Input Line Entry System (SMILES) notation is represented as C=CCC1CC(=O)OC1=O, while its International Chemical Identifier (InChI) key is designated as WUMMIJWEUDHZCL-UHFFFAOYSA-N [1] [3] [6].
The compound is systematically known by several synonyms including 4-Pentene-1,2-dicarboxylic Anhydride and (2-Propenyl)butanedioic Anhydride [1] [3] [7]. The molecular structure comprises a five-membered anhydride ring (oxolane-2,5-dione) with an allyl substituent at the 3-position, which imparts unique reactivity characteristics compared to unsubstituted succinic anhydride.
Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation for allylsuccinic anhydride. The spectral data reveals characteristic resonances that align with the expected molecular structure [8] [9]. Protons adjacent to carbonyl groups in anhydrides typically appear in the range of 2.0-2.5 ppm [9] [10] [11] [12]. For allylsuccinic anhydride, the methylene protons in the anhydride ring appear around 2.8-3.2 ppm, while the allyl protons are observed in the region of 5.0-5.8 ppm .
The ¹H NMR spectrum of allylsuccinic anhydride shows distinctive peaks for the vinyl protons of the allyl group, which appear as multipiples in the terminal alkene region. The integration patterns and chemical shifts provide unambiguous identification of the compound's structure and confirm the presence of the allyl substituent on the succinic anhydride framework.
Infrared Spectroscopy
Infrared (IR) spectroscopy serves as a powerful analytical tool for characterizing allylsuccinic anhydride, particularly through identification of its characteristic anhydride functional group [14] [9] [10] [11] [12]. Acid anhydrides exhibit distinctive dual carbonyl stretching vibrations due to asymmetric and symmetric stretching modes of the two C=O groups [14] [9].
For cyclic anhydrides such as allylsuccinic anhydride, the characteristic carbonyl stretching bands appear at approximately 1850 cm⁻¹ and 1770 cm⁻¹ [14] [9]. The lower-frequency band typically shows higher intensity in cyclic anhydrides, distinguishing them from acyclic anhydrides [14]. Additionally, the compound exhibits C-O stretching absorptions in the 1000-1300 cm⁻¹ region [9] [10] [11].
The presence of the allyl group introduces additional characteristic bands, including C=C stretching vibrations around 1640 cm⁻¹ and C-H stretching vibrations in the alkene region [14]. These spectral features provide comprehensive fingerprint identification for the compound.
Raman Spectroscopy
Raman spectroscopy complements infrared analysis by providing information on molecular vibrations through different selection rules [15] [16] [17]. For allylsuccinic anhydride, Raman spectroscopy can detect characteristic vibrational modes associated with both the anhydride functionality and the allyl substituent [17].
The Raman spectrum typically shows prominent bands corresponding to C-C stretching vibrations and ring breathing modes of the anhydride ring. The allyl group contributes characteristic bands associated with C=C stretching and C-H bending vibrations. Raman spectroscopy proves particularly valuable for studying the compound in aqueous or polar environments where infrared spectroscopy may be limited by water interference [15] [18].
Allylsuccinic anhydride exhibits a boiling point of 143°C under reduced pressure conditions of 17 mmHg [1] [2] [3] [19] [20]. This relatively low boiling point under vacuum conditions facilitates purification and handling procedures in laboratory and industrial settings. The compound maintains a density of 1.17 g/mL at 20°C [2] [3] [19] [20], indicating a relatively dense liquid phase that is heavier than water.
The refractive index of allylsuccinic anhydride is reported as 1.47 [3] [4] [5] [21] [22], which falls within the typical range for organic anhydrides and provides additional confirmation for compound identification. The physical state at room temperature (20°C) is liquid [3] [4] [5], appearing as a colorless to light yellow to light orange clear liquid [3] [4] [5] [23].
Additional physical properties include a flash point of 145°C [24] and vapor pressure of 3 mm Hg at 20°C [24], indicating moderate volatility under ambient conditions. These properties are crucial for determining appropriate storage conditions and safety protocols during handling.
Allylsuccinic anhydride demonstrates moderate stability under appropriate storage conditions but exhibits characteristic reactivity patterns typical of cyclic anhydrides [25] [26] [27]. The compound is classified as moisture sensitive and requires storage under inert gas conditions to prevent hydrolysis [3] [4] [5] [24] [28] [29]. Exposure to atmospheric moisture leads to ring-opening reactions that convert the anhydride to the corresponding dicarboxylic acid.
The compound shows good thermal stability up to temperatures approaching its decomposition point [30] [31] [32] [33]. Thermal analysis studies indicate that succinic anhydride derivatives maintain structural integrity at elevated temperatures, with decomposition typically occurring above 300°C [31]. This thermal stability makes allylsuccinic anhydride suitable for high-temperature processing applications in polymer chemistry.
Chemical reactivity studies demonstrate that allylsuccinic anhydride undergoes typical anhydride reactions, including nucleophilic attack by water, alcohols, and amines [26] [27]. The presence of the allyl group provides additional reactivity through the alkene functionality, enabling participation in polymerization and cross-linking reactions [2] [34] [35].
Allylsuccinic anhydride presents significant health hazards that require careful handling protocols and appropriate personal protective equipment [25] [36] [37] [38] [39] [40] [41]. The compound exhibits acute dermal toxicity with a reported LD₅₀ value of 320 mg/kg in rabbit studies [25], classifying it as toxic upon skin contact according to Globally Harmonized System (GHS) Category 3 criteria [38] [39] [41].
Oral toxicity studies indicate an LD₅₀ value of 1251.9 mg/kg in rats [38], placing the compound in GHS Category 4 for acute oral toxicity, meaning it is harmful if swallowed [37] [38] [39] [41]. These toxicity values necessitate implementation of strict exposure control measures during handling and processing operations.
The compound causes serious eye irritation (H319) and skin irritation (H315) upon contact [3] [25] [37] [38] [39] [40] [41]. Eye exposure can result in severe inflammation characterized by pain, redness, and potential corneal damage [36] [37]. Skin contact may lead to irritation, sensitization, and in severe cases, chemical burns [25] [36] [37].
Safety data sheets consistently classify allylsuccinic anhydride with the GHS signal word "Danger" and assign multiple hazard statements including H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [37] [38] [39] [40] [41]. These classifications mandate implementation of engineering controls, administrative procedures, and personal protective equipment to minimize exposure risks during handling operations.
Corrosive;Acute Toxic;Irritant